

# Purity analysis of Dioleoyl adipate for research use

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## Compound of Interest

Compound Name: Dioleoyl adipate

Cat. No.: B13741135

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An In-depth Technical Guide to the Purity Analysis of **Dioleoyl Adipate** for Research Applications

For researchers, scientists, and professionals in drug development, the purity of reagents is paramount. This guide provides a comprehensive overview of the analytical methods for assessing the purity of **Dioleoyl adipate**, a key excipient and research chemical. Ensuring the high purity of **Dioleoyl adipate** is critical for the reliability and reproducibility of experimental results.

## Physicochemical Properties of Dioleoyl Adipate

**Dioleoyl adipate** is the diester of oleyl alcohol and adipic acid. Its physical and chemical properties are summarized in the table below.

Property	Value
CAS Number	40677-77-8[1][2]
Molecular Formula	C42H78O4[1]
Molecular Weight	647.07 g/mol [1]
Appearance	Colorless to pale yellow, oily liquid
Boiling Point	677.5 °C at 760 mmHg[1]
Density	0.903 g/cm <sup>3</sup> [1]
Solubility	Insoluble in water; soluble in most organic solvents[3]

## Analytical Methods for Purity Assessment

A multi-pronged approach is necessary for the comprehensive purity analysis of **Dioleoyl adipate**. This involves chromatographic, spectroscopic, and wet chemistry techniques.

### Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for assessing the purity of **Dioleoyl adipate** and identifying potential impurities.[4]

Experimental Protocol:

- Sample Preparation:
  - Accurately weigh approximately 10 mg of the **Dioleoyl adipate** sample into a 10 mL volumetric flask.
  - Dissolve the sample in dichloromethane and make up to the mark.
  - Further dilute as necessary to achieve a final concentration suitable for GC-MS analysis (e.g., 100 µg/mL).

- Instrumentation:
  - GC System: Agilent 7890A GC or equivalent.
  - MS System: Agilent 5975C Mass Selective Detector or equivalent.
  - Column: DB-5ms (30 m x 0.25 mm x 0.25  $\mu$ m) or equivalent.[5]
- GC Conditions:
  - Inlet Temperature: 300 °C[5]
  - Injection Volume: 1  $\mu$ L (split mode, 5:1)[5]
  - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  - Oven Temperature Program:
    - Initial temperature: 100 °C, hold for 1 minute.
    - Ramp to 200 °C at 25 °C/min, hold for 2 minutes.[5]
    - Ramp to 315 °C at 5 °C/min, hold for 5 minutes.[5]
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: m/z 50-700.
  - Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.

## High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection can be used to determine the purity of **Dioleoyl adipate** and quantify non-volatile impurities.

#### Experimental Protocol:

- Sample Preparation:
  - Prepare a stock solution of **Dioleoyl adipate** (1 mg/mL) in acetonitrile.
  - Dilute the stock solution to a working concentration of approximately 100 µg/mL with the mobile phase.
- Instrumentation:
  - HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
  - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Chromatographic Conditions:
  - Mobile Phase: A gradient of acetonitrile and water.
    - Start with 75% acetonitrile / 25% water.
  - Flow Rate: 1.0 mL/min.
  - Column Temperature: 30 °C.
  - Detection Wavelength: 210 nm.
  - Injection Volume: 10 µL.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative <sup>1</sup>H NMR (qNMR) is a primary analytical method that can provide an accurate determination of the purity of **Dioleoyl adipate** without the need for a specific reference standard of the analyte.<sup>[6]</sup>

#### Experimental Protocol:

- Sample Preparation:

- Accurately weigh about 20 mg of the **Dioleoyl adipate** sample into an NMR tube.
- Add a known amount of a certified internal standard (e.g., maleic acid).
- Dissolve the sample and internal standard in a known volume of deuterated chloroform ( $\text{CDCl}_3$ ).
- NMR Acquisition:
  - Spectrometer: Bruker Avance III 400 MHz or equivalent.
  - Solvent:  $\text{CDCl}_3$ .
  - Experiment:  $^1\text{H}$  NMR.
  - Key Parameters:
    - Ensure a sufficient relaxation delay ( $D_1$ ) of at least 5 times the longest  $T_1$  of the signals of interest to ensure full relaxation and accurate integration.
- Data Processing:
  - Integrate the signals corresponding to the **Dioleoyl adipate** and the internal standard.
  - Calculate the purity of the **Dioleoyl adipate** based on the integral values, the number of protons for each signal, and the known purity of the internal standard.

## Water Content by Karl Fischer Titration

This method is used to determine the water content in the **Dioleoyl adipate** sample.<sup>[7][8]</sup>

Experimental Protocol:

- Instrumentation: Volumetric Karl Fischer titrator.<sup>[9]</sup>
- Reagents: Karl Fischer reagent, methanol.
- Procedure:

- Standardize the Karl Fischer reagent with a known amount of water or a water standard.
- Accurately weigh a suitable amount of the **Dioleoyl adipate** sample and transfer it to the titration vessel containing methanol.
- Titrate with the standardized Karl Fischer reagent to the electrometric endpoint.[\[7\]](#)
- Calculate the water content as a percentage.

## Acid Value

The acid value is the number of milligrams of potassium hydroxide required to neutralize the free fatty acids in one gram of the substance.[\[10\]](#)[\[11\]](#)

Experimental Protocol:

- Reagents:
  - Ethanol/ether mixture (1:1 v/v), neutralized.
  - 0.1 M Potassium Hydroxide (KOH) solution, standardized.
  - Phenolphthalein indicator solution.[\[10\]](#)
- Procedure:
  - Accurately weigh about 10 g of the **Dioleoyl adipate** sample into a flask.
  - Add 50 mL of the neutralized ethanol/ether mixture and a few drops of phenolphthalein indicator.
  - Titrate with the 0.1 M KOH solution until a faint pink color persists for at least 30 seconds.
  - Calculate the acid value using the following formula:  $\text{Acid Value} = (V \times N \times 56.1) / W$   
Where: V = volume of KOH solution in mL N = normality of the KOH solution W = weight of the sample in grams

## Saponification Value

The saponification value is the number of milligrams of potassium hydroxide required to saponify one gram of the substance.

#### Experimental Protocol:

- Reagents:
  - 0.5 M alcoholic Potassium Hydroxide (KOH) solution.
  - 0.5 M Hydrochloric Acid (HCl) solution, standardized.
  - Phenolphthalein indicator solution.
- Procedure:
  - Accurately weigh about 2 g of the **Dioleoyl adipate** sample into a flask.
  - Add 25 mL of the 0.5 M alcoholic KOH solution.
  - Heat the mixture under reflux for 30 minutes.
  - Allow to cool and add a few drops of phenolphthalein indicator.
  - Titrate the excess KOH with the 0.5 M HCl solution.
  - Perform a blank titration under the same conditions.
  - Calculate the saponification value using the following formula:  $\text{Saponification Value} = ((B - S) \times N \times 56.1) / W$  Where: B = volume of HCl solution for the blank in mL S = volume of HCl solution for the sample in mL N = normality of the HCl solution W = weight of the sample in grams

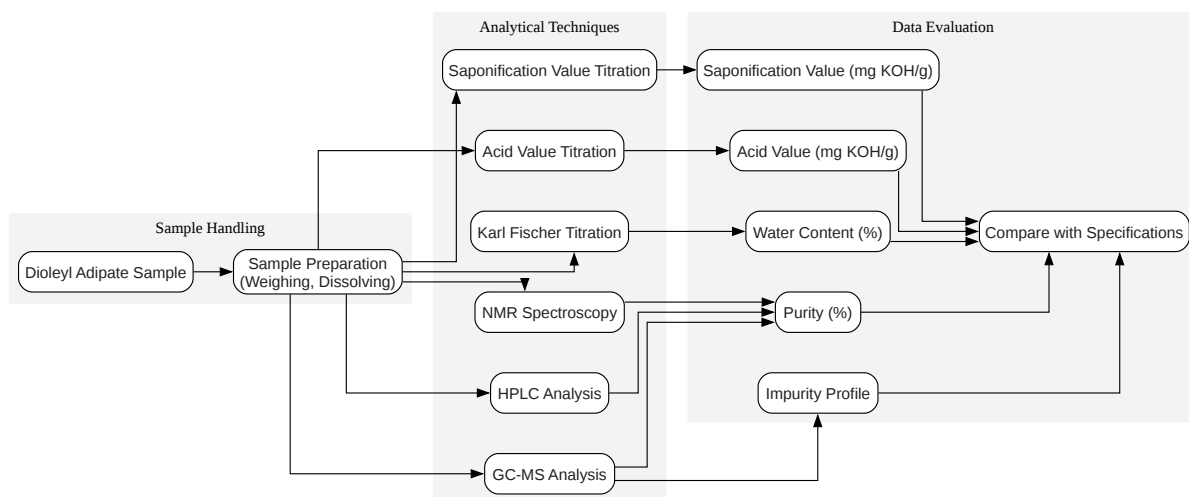
## Summary of Specifications for Research-Grade Dioleoyl Adipate

The following table summarizes the recommended specifications for research-grade **Dioleoyl adipate**.

Parameter	Specification	Analytical Method
Purity	$\geq 98\%$	GC-MS, HPLC
Identity	Conforms to structure	$^1\text{H}$ NMR, $^{13}\text{C}$ NMR, FT-IR
Water Content	$\leq 0.1\%$	Karl Fischer Titration
Acid Value	$\leq 0.5$ mg KOH/g	Titration
Saponification Value	170 - 180 mg KOH/g	Titration
Appearance	Clear, colorless to pale yellow liquid	Visual

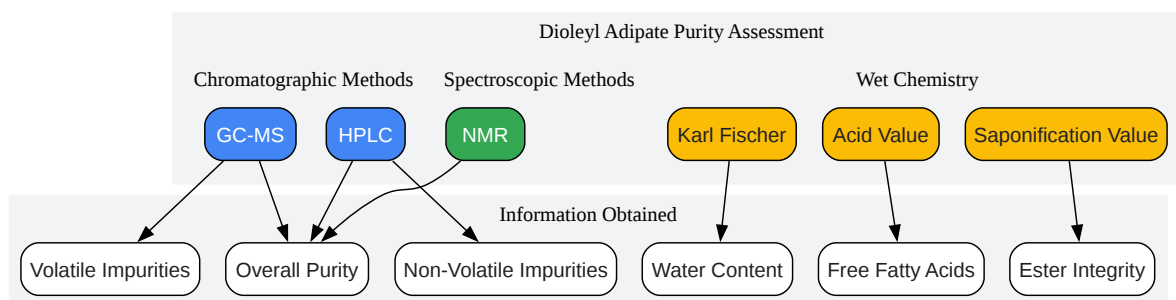
## Visualizations





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Caption: Workflow for the Purity Analysis of **Dioleoyl Adipate**.



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Caption: Relationship Between Analytical Methods and Purity Attributes.

## Conclusion

The purity of **Dioleoyl adipate** is a critical factor for its use in research and development. A combination of chromatographic, spectroscopic, and wet chemistry methods provides a comprehensive assessment of its quality. The protocols and specifications outlined in this guide are intended to assist researchers in establishing robust quality control procedures for **Dioleoyl adipate**, thereby ensuring the integrity and reproducibility of their scientific work.

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